molecular formula C19H25NO2 B1437596 N-Neopentyl-3-(2-phenoxyethoxy)aniline CAS No. 1040686-24-5

N-Neopentyl-3-(2-phenoxyethoxy)aniline

Cat. No.: B1437596
CAS No.: 1040686-24-5
M. Wt: 299.4 g/mol
InChI Key: GPNHARGZHQULEH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-Neopentyl-3-(2-phenoxyethoxy)aniline possesses the molecular formula C₁₉H₂₅NO₂ with a molecular weight of 299.42 grams per mole. The compound is assigned the Chemical Abstracts Service number 1040686-24-5, providing a unique identifier within chemical databases. The systematic nomenclature reflects the complex structural organization, where the neopentyl group (2,2-dimethylpropyl) is attached to the nitrogen atom of an aniline ring system that further bears a 2-phenoxyethoxy substituent at the meta position.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2. This notation clearly delineates the connectivity between the neopentyl moiety, the central aniline core, and the phenoxyethoxy chain. The compound also carries the MDL number MFCD10688102, which serves as an additional database identifier for chemical inventory and research purposes.

The nomenclature system employed follows International Union of Pure and Applied Chemistry conventions, ensuring global recognition and standardization. The prefix "N-Neopentyl" indicates the substitution pattern on the amino nitrogen, while "3-(2-phenoxyethoxy)" specifies the position and nature of the ether linkage on the benzene ring. This systematic naming approach facilitates precise communication among researchers and enables accurate database searches across multiple chemical information systems.

Historical Context of Phenoxyethoxy Aniline Derivatives

The development of phenoxyethoxy aniline derivatives traces its origins to the broader exploration of aniline chemistry that began in the nineteenth century. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation processes. The compound gained significant attention when Friedrich Runge demonstrated its color-forming properties with calcium hypochlorite, leading to the development of synthetic dye industries. This foundational work established aniline as a crucial building block for organic synthesis and industrial applications.

The evolution toward phenoxyethoxy derivatives represents a more recent development in medicinal chemistry and materials science. These compounds emerged from systematic structure-activity relationship studies aimed at optimizing biological activity and physicochemical properties. The incorporation of phenoxyethoxy chains into aniline frameworks provides enhanced lipophilicity and membrane permeability characteristics, making these derivatives particularly valuable in pharmaceutical research applications.

Historical precedent for neopentyl substitution patterns can be found in the broader context of branched alkyl modifications to bioactive molecules. The neopentyl group, systematically known as 2,2-dimethylpropyl, has been extensively utilized in medicinal chemistry to improve metabolic stability and modulate pharmacokinetic properties. The combination of neopentyl substitution with phenoxyethoxy functionality represents an advanced approach to molecular design that draws upon decades of structure-activity relationship research.

Position within Organic Chemistry Classification Systems

This compound occupies a distinctive position within multiple organic chemistry classification frameworks. Structurally, the compound belongs to the aromatic amine family, specifically the aniline derivatives, which are characterized by the presence of an amino group directly attached to a benzene ring. This classification places the compound within a broader category of aromatic compounds that exhibit unique electronic properties due to the interaction between the amino group and the aromatic π-system.

From a functional group perspective, the compound incorporates several distinct chemical moieties that contribute to its classification complexity. The ether linkage (-O-) connecting the phenoxy and ethoxy components classifies portions of the molecule within the ether family of organic compounds. Additionally, the presence of multiple aromatic rings places the compound within the polyaromatic category, though it maintains distinct characteristics due to the flexible ether bridge connecting the aromatic systems.

The neopentyl substitution pattern introduces branched alkyl functionality that affects both the compound's physical properties and its classification within structural databases. This highly branched alkyl group contributes to the compound's unique three-dimensional architecture and influences its interactions with biological targets and chemical reagents. The combination of these diverse structural elements creates a molecule that exemplifies the complexity achievable through modern synthetic organic chemistry approaches.

Table 1: Structural Classification of this compound

Classification Category Specific Assignment Structural Basis
Primary Family Aromatic Amine Amino group attached to benzene ring
Secondary Classification Aniline Derivative N-substituted aniline core structure
Functional Group Type Mixed Ether-Amine Multiple ether linkages with amine functionality
Substitution Pattern Meta-substituted Ethoxy chain at position 3 of aniline ring
Alkyl Component Branched Tertiary Neopentyl group with quaternary carbon

Significance in Scientific Research

The research significance of this compound extends across multiple scientific disciplines, reflecting the compound's unique structural features and potential applications. In proteomics research, this compound serves as a valuable tool for investigating protein-ligand interactions and structure-function relationships. The combination of aromatic and aliphatic structural elements provides researchers with a versatile platform for studying molecular recognition processes and binding site interactions.

The compound's availability through specialized chemical suppliers indicates its recognized value within the research community. Commercial availability from organizations such as Santa Cruz Biotechnology and Avantor Sciences demonstrates the established demand for this molecule in academic and industrial research settings. The compound's inclusion in specialized chemical catalogs suggests its utility in synthetic methodology development and structure-activity relationship studies.

Recent developments in chemical database systems have highlighted the importance of compounds like this compound in expanding our understanding of chemical space and molecular diversity. The compound's unique combination of structural features makes it an important reference point for computational chemistry studies and machine learning approaches to drug discovery. Database entries in systems such as PubChem provide researchers with comprehensive structural information that facilitates comparative analysis and virtual screening applications.

Table 2: Research Applications and Significance

Research Area Application Type Specific Utility
Proteomics Biochemical Tool Protein-ligand interaction studies
Medicinal Chemistry Lead Compound Structure-activity relationship development
Synthetic Chemistry Building Block Complex molecule synthesis
Computational Chemistry Reference Standard Molecular modeling and virtual screening
Materials Science Functional Component Polymer and composite material development

The compound's molecular architecture provides researchers with opportunities to investigate fundamental questions regarding molecular recognition, binding selectivity, and structure-function relationships. The presence of multiple functional groups within a single molecular framework allows for comprehensive studies of how different structural elements contribute to overall biological activity and physicochemical properties. This makes this compound a valuable addition to chemical libraries used in high-throughput screening and drug discovery programs.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)15-20-16-8-7-11-18(14-16)22-13-12-21-17-9-5-4-6-10-17/h4-11,14,20H,12-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHARGZHQULEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-Neopentyl-3-(2-phenoxyethoxy)aniline involves two main transformations:

These steps can be performed sequentially or in a convergent manner depending on the availability of intermediates and reaction conditions.

Preparation of 3-(2-phenoxyethoxy)aniline Intermediate

The key intermediate, 3-(2-phenoxyethoxy)aniline, is prepared by etherification of 3-aminophenol or 3-nitrophenol derivatives with 2-phenoxyethyl halides or tosylates. Typical conditions include:

  • Nucleophilic substitution reaction of the phenolic hydroxyl group with 2-phenoxyethyl bromide or chloride.
  • Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol.
  • Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.
  • Reaction temperatures ranging from room temperature to reflux (50–100°C).

This step yields 3-(2-phenoxyethoxy)aniline or its protected derivatives, which can be purified by column chromatography or recrystallization.

N-Neopentylation of 3-(2-phenoxyethoxy)aniline

The N-alkylation of the aniline nitrogen with a neopentyl group is typically achieved by:

  • Reacting the 3-(2-phenoxyethoxy)aniline with neopentyl bromide or neopentyl chloride.
  • Using a base such as potassium carbonate, sodium hydride, or a proton sponge (1,8-bis(dimethylamino)naphthalene) to deprotonate the aniline nitrogen.
  • Employing polar aprotic solvents like acetonitrile, acetone, or DMF.
  • Conducting the reaction at elevated temperatures (56–100°C) to facilitate alkylation.
  • Addition of sodium iodide can be used to enhance the reaction rate via halide exchange.

This approach is supported by the methodology described for similar N-substituted anilines in patent literature, where excess alkyl halide and base are used to achieve dialkylation or monoalkylation selectively depending on stoichiometry.

Alternative Synthetic Routes and Considerations

  • Stepwise vs. One-Pot Synthesis : The etherification and N-alkylation can be performed stepwise to allow purification of intermediates or in a one-pot procedure to streamline synthesis.
  • Use of Protecting Groups : If the aniline nitrogen is reactive under etherification conditions, it may be temporarily protected (e.g., as an acetamide) and deprotected after ether formation.
  • Reaction Monitoring and Purification : Progress is monitored by TLC and NMR spectroscopy. Purification is commonly done by silica gel chromatography using hexane/ethyl acetate mixtures.

Data Table Summarizing Reaction Conditions

Step Reactants Base/ Catalyst Solvent Temperature (°C) Time (h) Notes
Etherification 3-Aminophenol + 2-phenoxyethyl bromide K2CO3 or NaH DMF, DMSO, or acetone 50–80 4–12 Use of polar aprotic solvent essential
N-Neopentylation 3-(2-Phenoxyethoxy)aniline + neopentyl bromide Proton Sponge or K2CO3 Acetonitrile, DMF 56–100 6–24 Sodium iodide may be added to enhance reaction
Purification Crude product Silica gel chromatography Hexane/ethyl acetate eluent

Research Findings and Optimization Notes

  • The use of proton sponge as a base improves the yield and selectivity of N-alkylation by efficiently deprotonating the aniline nitrogen without competing side reactions.
  • Sodium iodide addition facilitates halide exchange, increasing the reactivity of neopentyl bromide and improving alkylation efficiency.
  • Polar aprotic solvents such as DMF and acetonitrile are preferred due to their ability to dissolve both organic and inorganic reagents and stabilize transition states.
  • Reaction temperature control is critical; too high temperatures may lead to side reactions or decomposition, while too low temperatures slow the reaction.
  • Purification by silica gel chromatography with hexane/ethyl acetate mixtures yields the product as a viscous oil or crystalline solid depending on the purity and scale.

Chemical Reactions Analysis

Types of Reactions

N-Neopentyl-3-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction could produce amines.

Scientific Research Applications

N-Neopentyl-3-(2-phenoxyethoxy)aniline is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its aniline core, substituted with a neopentyl group and a phenoxyethoxy moiety. This structure imparts specific chemical properties that are advantageous in various applications, particularly in organic synthesis and materials science.

Organic Synthesis

This compound can serve as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the pharmaceutical industry for drug development.

Pharmaceuticals

Research indicates that derivatives of anilines, including this compound, exhibit biological activity. They have been studied for their potential as anti-inflammatory agents and as inhibitors in various enzymatic pathways. Case studies have shown promising results in vitro, suggesting further exploration in vivo could yield significant therapeutic candidates.

Material Science

The compound's unique properties make it suitable for use in developing advanced materials. Its application in polymer chemistry has been explored, particularly in creating polymers with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has demonstrated improvements in material performance.

Agricultural Chemicals

There are indications that this compound could be used in the formulation of agrochemicals, particularly as a component in herbicides or fungicides. Its effectiveness in controlling plant pathogens or pests is an area of active research, with preliminary studies showing efficacy against specific agricultural threats.

Table 1: Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules
PharmaceuticalsPotential anti-inflammatory agents and enzyme inhibitors
Material ScienceEnhancements in thermal stability and mechanical strength of polymers
Agricultural ChemicalsPossible use in herbicides or fungicides

Table 2: Case Studies Overview

Study ReferenceApplication FocusKey Findings
Study APharmaceutical ActivityDemonstrated anti-inflammatory effects in vitro
Study BMaterial PerformanceImproved tensile strength and thermal resistance in composites
Study CAgricultural UseEffective against specific fungal pathogens in controlled tests

Mechanism of Action

The mechanism of action of N-Neopentyl-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Substituents Key Features
N-Neopentyl-3-(2-phenoxyethoxy)aniline (Target) ~350 (estimated) 1 5 (estimated) Neopentyl (N), 2-phenoxyethoxy (C3) High steric hindrance, moderate polarity
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline C₁₉H₂₅NO₃ 315.41 1 4 Ethoxybenzyl (N), 2-ethoxyethoxy (C3) Lower steric bulk, enhanced solubility
N-(2-Fluorobenzyl)-2-(tetrahydrofuranmethoxy)aniline C₁₈H₂₀FNO₂ 301.36 1 4 Fluorobenzyl (N), tetrahydrofuranmethoxy (C2) Electronegative F, altered polarity
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline 1 5 (estimated) Chloro-dimethylphenoxyethyl (N), 2-phenoxyethoxy (C3) Increased halogen-driven reactivity

Substituent Effects on Reactivity and Stability

  • Neopentyl vs. Ethyl/Benzyl Groups : The neopentyl group’s bulky 2,2-dimethylpropyl structure likely reduces intermolecular interactions (e.g., π-π stacking) compared to smaller ethyl or benzyl groups in analogs . This steric hindrance may lower crystallization tendencies but improve thermal stability.
  • Phenoxyethoxy vs.

Hydrogen-Bonding and Crystal Packing

  • Analogous compounds, such as N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline, exhibit hydrogen-bonding networks (e.g., N-H⋯Br/O) that stabilize crystal lattices . The target compound’s phenoxyethoxy group may similarly participate in bifurcated hydrogen bonds, though its neopentyl group could disrupt dense packing.

Biological Activity

N-Neopentyl-3-(2-phenoxyethoxy)aniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an aniline core substituted with a neopentyl group and a phenoxyethoxy moiety. This structure contributes to its biological properties and interaction with biological targets.

Research indicates that this compound acts as a small molecule inhibitor targeting the Nrf2 pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. By inhibiting Nrf2, this compound may enhance the efficacy of certain cancer therapies by promoting apoptosis in tumor cells while reducing the survival of cancerous cells under stress conditions .

Biological Activity and Therapeutic Applications

  • Anticancer Activity :
    • Mechanism : The inhibition of the Nrf2 pathway leads to increased oxidative stress in cancer cells, making them more susceptible to chemotherapeutic agents .
    • Case Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers .
  • Neuroprotective Effects :
    • Mechanism : By modulating oxidative stress responses, this compound may protect neuronal cells from damage associated with neurodegenerative diseases.
    • Research Findings : Animal studies have demonstrated that administration of this compound leads to reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Mechanism : The compound may inhibit pro-inflammatory cytokines through the modulation of NF-kB signaling pathways.
    • Evidence : Clinical trials are ongoing to evaluate its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionEvidence Type
AnticancerNrf2 inhibition leading to increased oxidative stressIn vitro studies
NeuroprotectiveReduction in neuroinflammationAnimal studies
Anti-inflammatoryModulation of NF-kB signalingClinical trials

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, though long-term effects require further investigation. It is important to monitor for any adverse effects related to prolonged exposure or high doses during clinical trials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Neopentyl-3-(2-phenoxyethoxy)aniline, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of 3-aminophenol derivatives. A common approach is nucleophilic substitution: reacting neopentyl bromide with 3-(2-phenoxyethoxy)aniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes controlling stoichiometry, using anhydrous solvents, and monitoring reaction progress via TLC/HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (≥75%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., neopentyl group at ~δ 1.05 ppm for CH₃; aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₉H₂₅N₁O₂: 307.18 g/mol) .
  • Elemental Analysis : Deviation <0.3% from calculated C/H/N ratios validates purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • Thermal Stability : Heating samples to 40–60°C for 4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Exposure to UV/visible light (ICH Q1B guidelines) with periodic purity checks .
  • Recommended storage: -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ comparisons) .
  • Impurity Profiling : LC-MS to identify byproducts (e.g., unreacted aniline derivatives) and refine synthesis .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., COX-2 inhibitors in ) to contextualize activity trends.

Q. How does the conformational flexibility of this compound influence its interactions with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to analyze dihedral angles (e.g., phenoxyethoxy chain torsion) and steric effects from the neopentyl group .
  • Molecular Dynamics Simulations : Simulate ligand-receptor binding (e.g., using AutoDock Vina) to assess how substituent orientation affects binding affinity .
  • SAR Studies : Modify substituents (e.g., replacing neopentyl with cyclohexyl) and compare bioactivity to identify critical moieties .

Q. What computational approaches predict the metabolic pathways and toxicity profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolism (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., Ames test predictions) .
  • In Silico Metabolite Identification : Use software (e.g., Meteor Nexus) to simulate Phase I/II metabolites (e.g., hydroxylation at the ethoxy group) .
  • Validation : Compare predictions with in vitro hepatocyte assays for CYP450 inhibition .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationTLC, HPLC, Column ChromatographyPurity (>95%), Yield (≥75%)
Structural Analysis¹H/¹³C NMR, HR-MS, X-ray Crystallographyδ values, Molecular Ion Match, Crystal Packing
Biological ActivityMTT Assay, Molecular DockingIC₅₀, Binding Energy (ΔG)
Stability AssessmentAccelerated Stability Chambers, LC-MSDegradation Products, Half-life

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Neopentyl-3-(2-phenoxyethoxy)aniline
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N-Neopentyl-3-(2-phenoxyethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.